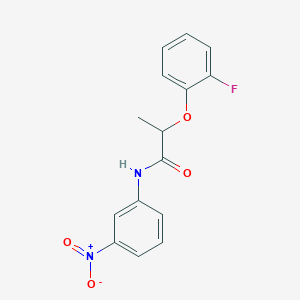
2-(2-氟苯氧基)-N-(3-硝基苯基)丙酰胺
描述
2-(2-fluorophenoxy)-N-(3-nitrophenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenoxy group and a nitrophenyl group attached to a propanamide backbone
科学研究应用
2-(2-fluorophenoxy)-N-(3-nitrophenyl)propanamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(3-nitrophenyl)propanamide typically involves the following steps:
Formation of 2-fluorophenol: This can be achieved by the fluorination of phenol using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Synthesis of 2-(2-fluorophenoxy)propanoic acid: The 2-fluorophenol is then reacted with a suitable propanoic acid derivative, such as propanoyl chloride, in the presence of a base like pyridine to form 2-(2-fluorophenoxy)propanoic acid.
Nitration of 3-nitroaniline: 3-nitroaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation Reaction: Finally, 2-(2-fluorophenoxy)propanoic acid is reacted with 3-nitroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form 2-(2-fluorophenoxy)-N-(3-nitrophenyl)propanamide.
Industrial Production Methods
Industrial production of 2-(2-fluorophenoxy)-N-(3-nitrophenyl)propanamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-(2-fluorophenoxy)-N-(3-nitrophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, leading to the formation of amine derivatives.
Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.
Substitution: Amines, thiols, nucleophilic substitution conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitro groups.
Substitution: Substituted products with different functional groups replacing the fluorine atom.
作用机制
The mechanism of action of 2-(2-fluorophenoxy)-N-(3-nitrophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
相似化合物的比较
2-(2-fluorophenoxy)-N-(3-nitrophenyl)propanamide can be compared with other similar compounds, such as:
2-(2-fluorophenoxy)-N-(4-nitrophenyl)propanamide: Similar structure but with the nitro group in a different position.
2-(2-chlorophenoxy)-N-(3-nitrophenyl)propanamide: Similar structure but with a chlorine atom instead of a fluorine atom.
2-(2-fluorophenoxy)-N-(3-aminophenyl)propanamide: Similar structure but with an amino group instead of a nitro group.
The uniqueness of 2-(2-fluorophenoxy)-N-(3-nitrophenyl)propanamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-(2-fluorophenoxy)-N-(3-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4/c1-10(22-14-8-3-2-7-13(14)16)15(19)17-11-5-4-6-12(9-11)18(20)21/h2-10H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAONBTNPYQACPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])OC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


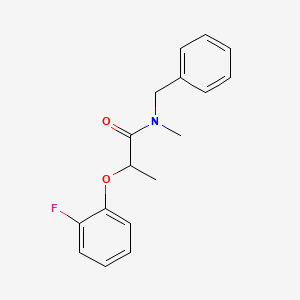
![2-[(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B4040622.png)
![N-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-2-butanamine oxalate](/img/structure/B4040629.png)

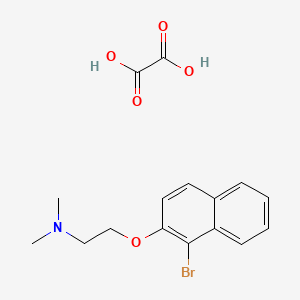
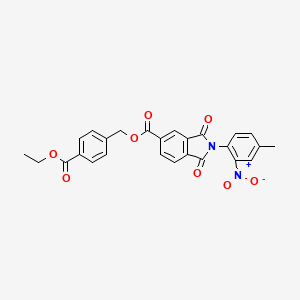

![4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4040676.png)
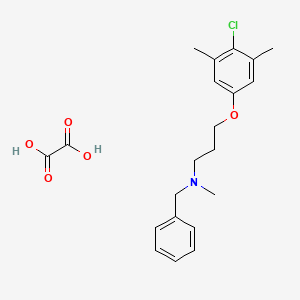
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2-fluorophenoxy)propanamide](/img/structure/B4040694.png)
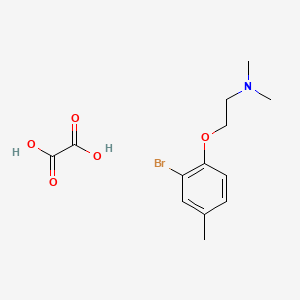
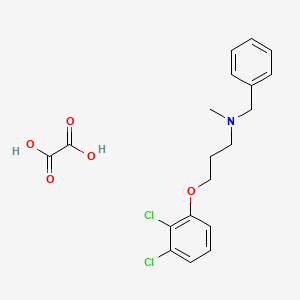
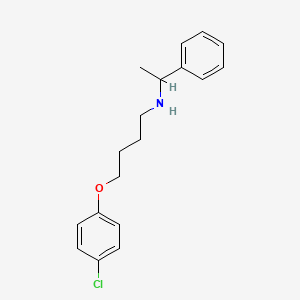
![2-{[(2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENOYL]AMINO}-N-(3-PYRIDINYLMETHYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4040741.png)
